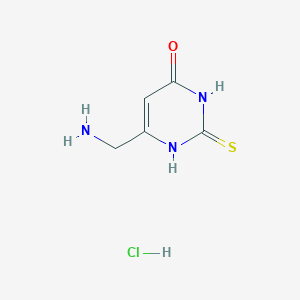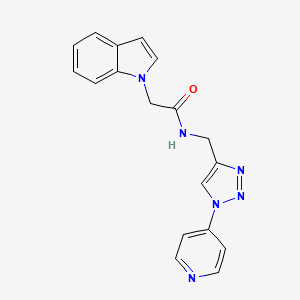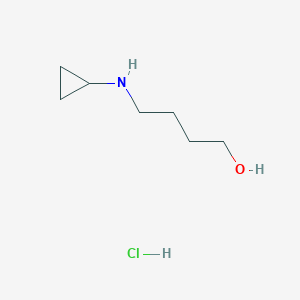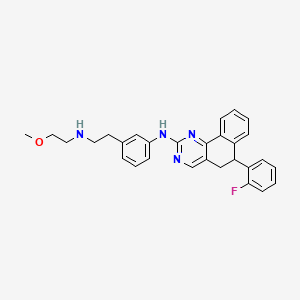
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide hydrochloride" is a complex organic molecule often used in scientific research due to its unique chemical properties. It features a blend of isoquinoline, thiazole, and acetamide groups, which collectively contribute to its versatile reactivity and applicability in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide hydrochloride typically involves multiple steps:
Formation of the 3,4-dihydroisoquinoline core: : This can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine is reacted with an aldehyde.
Thiazole ring construction: : Often achieved via Hantzsch thiazole synthesis, combining α-haloketones with thiourea under basic conditions.
Attachment of the thiazole ring to the isoquinoline: : Via nucleophilic substitution or other coupling reactions.
Formation of the acetamide linkage: : Acetylation of the resulting intermediate with ethoxyphenylacetic acid.
Hydrochloride salt formation: : Neutralization of the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, these reactions would be optimized for scale, including the use of continuous flow reactors and specific catalysts to enhance yield and purity. Each step would be carefully monitored and controlled to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxo-derivatives, particularly at the isoquinoline and thiazole rings.
Reduction: : Reduction reactions can target the isoquinoline ring, converting it into tetrahydroisoquinoline derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: : Halogens, nitrating agents
Major Products Formed
Oxidized derivatives: : Mainly oxo-isoquinolines and thiazoles
Reduced products: : Tetrahydroisoquinolines
Substitution products: : Halogenated or nitrated phenyl derivatives
Scientific Research Applications
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide hydrochloride is valuable in various fields:
Chemistry: : As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: : Used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: : Potential therapeutic agent, particularly in the development of drugs targeting neurological disorders due to its isoquinoline core.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular targets: : It interacts with specific enzymes and receptors, particularly those involved in neurotransmission and cellular signaling.
Pathways involved: : Inhibits or activates biochemical pathways related to oxidative stress, apoptosis, and neuroprotection.
Comparison with Similar Compounds
When compared to other isoquinoline-thiazole derivatives, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide hydrochloride stands out due to its unique substitution pattern, which enhances its reactivity and specificity. Similar compounds include:
1-Phenyl-2-(4-methylthiazol-2-yl)ethanone
2-(4-Methoxyphenyl)-N-(4-thiazolyl)acetamide
The unique 4-ethoxyphenyl group and isoquinoline-thiazole combination confer distinctive biological and chemical properties to the compound.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-2-28-21-9-7-17(8-10-21)13-22(27)25-23-24-20(16-29-23)15-26-12-11-18-5-3-4-6-19(18)14-26;/h3-10,16H,2,11-15H2,1H3,(H,24,25,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWDSVQWVYUAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate](/img/structure/B2367482.png)
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)
![(3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367486.png)
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)
![1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B2367490.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2367491.png)


![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2367494.png)


![Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2367497.png)


